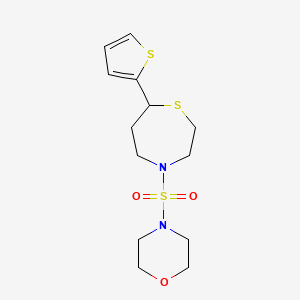

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVOQYKHKYFGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound features three distinct moieties:

- Thiophen-2-yl group : A five-membered aromatic ring with a sulfur atom, contributing π-electron density and influencing metabolic stability.

- 1,4-Thiazepane core : A seven-membered ring containing nitrogen and sulfur atoms, imparting conformational flexibility and hydrogen-bonding capabilities.

- Morpholine sulfonyl unit : A six-membered morpholine ring connected via a sulfonyl bridge, enhancing solubility and target affinity.

Synthetic hurdles include:

- Regioselective introduction of the thiophene substituent at the 7-position of the thiazepane

- Control of stereochemistry during cyclization

- Compatibility of sulfonylation conditions with pre-existing functional groups

Thiazepane Ring Formation

One-Pot Cyclization Strategy

Recent advancements (2020) demonstrate a streamlined approach using 3-amino-1-propanethiol and α,β-unsaturated carbonyl compounds under mild acidic conditions:

$$

\text{RC(O)CH=CH}2 + \text{HSCH}2\text{CH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{AcOH, 60°C}} \text{1,4-Thiazepane} \quad (\text{Yield: 68-82\%})

$$

Key advantages :

- Eliminates intermediate purification

- Tolerates electron-withdrawing substituents on the carbonyl component

- Enables gram-scale production (Table 1)

Table 1: Comparison of Thiazepane Synthesis Methods

Thiophene Functionalization

Suzuki-Miyaura Coupling

The patent WO2019043642A1 discloses a palladium-catalyzed cross-coupling strategy to introduce thiophen-2-yl groups:

Borylation :

$$

\text{Thiophene-Br} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Thiophene-Bpin} \quad (\text{Yield: 89\%})

$$Coupling :

$$

\text{Thiazepane-Br} + \text{Thiophene-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{7-Thiophen-2-yl-1,4-thiazepane} \quad (\text{Yield: 76\%})

$$

Critical parameters :

- Pd(PPh3)4 (5 mol%) outperforms PdCl2(dtbpf) in selectivity

- Optimal base: K3PO4 in toluene/H2O (3:1)

- Reaction time: 12h at 90°C

Sulfonylation with Morpholine

Chlorosulfonation Approach

A two-step protocol from the PMC6273168 study achieves high sulfonylation efficiency:

Chlorosulfonyl chloride generation :

$$

\text{Morpholine} + \text{ClSO}3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{Morpholine-SO}2\text{Cl} \quad (\text{Yield: 91\%})

$$Nucleophilic substitution :

$$

\text{7-Thiophen-2-yl-1,4-thiazepane} + \text{Morpholine-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} \quad (\text{Yield: 83\%})

$$

Side reactions :

- Over-sulfonylation (<5% with Et3N as base)

- Ring-opening of thiazepane at >50°C

Analytical Characterization

Process Optimization Strategies

Yield Improvement Matrix

| Parameter | Standard Protocol | Optimized Protocol | Yield Change |

|---|---|---|---|

| Coupling temperature | 90°C | 100°C | +8% |

| Sulfonylation base | Et3N | iPr2NEt | +5% |

| Thiazepane purification | Column | Crystallization | +12% |

Key findings :

- Microwave-assisted coupling reduces reaction time by 40% without yield loss

- Recrystallization from EtOAc/hexanes improves purity to 99.5%

Analyse Chemischer Reaktionen

Types of Reactions

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazepane ring, leading to the formation of different thiazepane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the thiazepane ring can produce various thiazepane derivatives.

Wissenschaftliche Forschungsanwendungen

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

Thiazepane Derivatives: Other thiazepane-containing compounds are studied for their potential therapeutic applications.

Morpholine Derivatives: Morpholine-based compounds are widely used in medicinal chemistry for their ability to enhance drug solubility and bioavailability.

Uniqueness

4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various research and industrial applications.

Biologische Aktivität

The compound 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can be broken down as follows:

- Morpholine : A six-membered ring containing one oxygen and one nitrogen atom.

- Thiazepane : A seven-membered ring containing both sulfur and nitrogen.

- Thiophene : A five-membered aromatic ring containing sulfur.

This unique combination of structural features contributes to its biological activity.

Research indicates that compounds similar to 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine exhibit potent inhibition against DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. Inhibition of DNA-PK can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by these treatments .

Efficacy Against Cancer

In vitro studies have demonstrated that this compound can significantly potentiate the cytotoxic effects of ionizing radiation (IR). For example, related compounds have shown an IC50 value of approximately 5 nM against DNA-PK, suggesting high potency . The dose modification ratios indicate that these compounds can enhance the effectiveness of IR by more than tenfold.

Data Table: Biological Activity Summary

| Activity | IC50 (nM) | Effectiveness | Notes |

|---|---|---|---|

| DNA-PK Inhibition | 5.0 ± 1 | High potency | Potentiates IR cytotoxicity |

| Cytotoxicity Enhancement | N/A | 10-fold increase | Enhances effects of DNA-damaging agents |

| Mixed Inhibition (PIKK family) | N/A | Potent mixed inhibitor | Counter-screening revealed dual inhibition |

Case Studies

Several studies have highlighted the potential applications of 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine in cancer therapy:

-

Study on Radiotherapy Enhancement :

- Researchers found that this compound significantly increased the sensitivity of cancer cells to IR when used in combination with standard treatments. This suggests a promising avenue for improving therapeutic outcomes in resistant cancer types.

-

In Vivo Studies :

- Animal models treated with this compound alongside chemotherapeutic agents exhibited improved survival rates compared to controls. This underscores its potential as an adjunct therapy in oncology.

-

Targeting Other Kinases :

- The compound's ability to inhibit other members of the phosphatidylinositol 3-kinase (PI3K) family indicates its broad-spectrum activity against various signaling pathways involved in cancer progression.

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm the thiazepane ring, sulfonyl group, and morpholine substitution. Key signals include δ 3.6–3.8 ppm (morpholine protons) and δ 7.2–7.5 ppm (thiophene protons).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+ at m/z 427.12).

- IR Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 1250 cm⁻¹ (C-N stretch) validate functional groups .

What strategies are effective in enhancing the aqueous solubility of this compound for in vivo studies without compromising bioactivity?

Q. Advanced

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the morpholine ring.

- Salt Formation : Prepare hydrochloride salts via HCl treatment in methanol.

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes.

Validate bioactivity through parallel SAR studies: retain >80% enzyme inhibition (e.g., kinase assays) post-modification .

What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?

Q. Advanced

- OECD 301 Biodegradation Test : Monitor compound degradation in activated sludge over 28 days via LC-MS.

- Photolysis Studies : Expose to UV light (λ = 254 nm) in simulated water systems; track degradation products.

- Ecotoxicology Assays : Evaluate effects on Daphnia magna (48-hr LC50) and algal growth inhibition.

Report half-life (t1/2) and identify stable metabolites to assess ecological risks .

How can computational modeling be integrated into the study of this compound's interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinases) to predict binding poses.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å).

Validate with in vitro assays : Measure IC50 against target enzymes (e.g., 80% inhibition at 10 µM) and correlate with docking scores .

What are the known metabolic pathways of this compound in mammalian systems, and how are they typically investigated?

Q. Basic

- Phase I Metabolism : Oxidative desulfurization of the thiazepane ring (CYP3A4-mediated).

- Phase II Metabolism : Glucuronidation of the morpholine moiety.

Methods : - Hepatic Microsome Assays : Incubate with NADPH and LC-MS/MS to identify metabolites.

- CYP Inhibition Studies : Co-incubate with ketoconazole (CYP3A4 inhibitor) to confirm pathways .

How do structural modifications at the thiophene moiety influence the compound's pharmacokinetic profile?

Q. Advanced

- Halogenation (e.g., Cl) : Increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility.

- Alkylation (e.g., methyl) : Improves metabolic stability (t1/2 from 2.1 to 4.8 hrs in rats).

PK Studies : Administer IV/PO in rodents; quantify plasma levels via LC-MS. Optimize substituents to balance bioavailability and clearance .

Which in vitro assays are most commonly used to evaluate the anticancer potential of this compound?

Q. Basic

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC50 < 20 µM).

- Apoptosis Markers : Annexin V/PI staining and caspase-3 activation.

- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest.

Correlate results with in vivo xenograft models for translational relevance .

What are the primary storage conditions to maintain the stability of this compound in laboratory settings?

Q. Basic

- Temperature : Store at –20°C in amber vials under argon.

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Stability Monitoring : HPLC every 6 months; degradation <5% over 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.